

An In-Depth Technical Guide to the OD1 Peptide

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Compound of Interest		
Compound Name:	OD1	
Cat. No.:	B1573939	Get Quote

Introduction

OD1 is a potent alpha-toxin peptide isolated from the venom of the Iranian scorpion Odonthobuthus doriae.[1][2] It is a valuable pharmacological tool for studying voltage-gated sodium channels (Nav), which are crucial for the initiation and propagation of action potentials in excitable cells.[1][3] **OD1** exhibits high selectivity for certain Nav channel subtypes, making it a significant subject of research in pain therapeutics and neuroscience.[1][4] This document provides a comprehensive overview of the structure, sequence, and functional characteristics of the **OD1** peptide, along with relevant experimental protocols.

Structure and Sequence

The primary structure of **OD1** consists of 66 amino acids, cross-linked by four disulfide bridges.[2][3] Its three-dimensional structure, resolved by X-ray crystallography to a resolution of 1.8 Å, reveals a typical $\beta\alpha\beta\beta$ α -toxin fold.[4][5]

Amino Acid Sequence:

GVRDAYIADDKNCVYTCASNGYCNTECTKNGAESGYCQWIGRYGNACWCIKLPDEVPIRIPGKCR[2]

Structural Details: The **OD1** peptide has a total molecular weight of approximately 7.58 kDa and consists of a single protein chain.[5] Key structural features include a reverse turn that plays a significant role in its selectivity for different Nav channel subtypes.[1][4]

Quantitative Data

The pharmacological activity of **OD1** has been characterized through various electrophysiological assays. The following table summarizes its potency on different voltage-gated sodium channel



subtypes.

Nav Subtype	EC50 (nM)	Effect
Nav1.7	4.5	Potent inhibition of fast inactivation[1]
Nav1.4	10 ± 2	Potent inhibition of fast inactivation[1]
Nav1.6	47 ± 10	Potent inhibition of fast inactivation[1]
para/tipE (insect)	80 ± 14	Severe hampering of inactivation[2][3]
Nav1.3	1127	Weak effect on inactivation[1]
Nav1.2	> 5000	No significant effect[1][2]
Nav1.5	> 1000	Weak effect at micromolar concentrations[1][2]
Nav1.8	> 2000	No significant effect[1]

Experimental Protocols

1. Peptide Synthesis and Folding

The chemical synthesis of **OD1** has been successfully achieved through native chemical ligation of three unprotected peptide segments.[4][5]

• Protocol:

- Peptide Fragmentation: The full-length **OD1** sequence is divided into three smaller peptide fragments for synthesis.
- Solid-Phase Peptide Synthesis (SPPS): Each fragment is synthesized on a solid support resin using standard Fmoc chemistry.
- Cleavage and Deprotection: The synthesized fragments are cleaved from the resin and all protecting groups are removed.

Foundational & Exploratory





- Native Chemical Ligation: The three unprotected peptide segments are joined in a one-pot reaction to yield the full-length, reduced 65-mer peptide.[6]
- Oxidative Folding: The linear peptide is subjected to in-vitro folding conditions to facilitate the correct formation of the four disulfide bonds. This is typically done in a redox buffer containing a mixture of reduced and oxidized glutathione.[6]
- Purification: The folded peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
- Mass Spectrometry: The final product is analyzed by mass spectrometry to confirm its molecular weight.[6]

2. Electrophysiological Recording

The functional effects of **OD1** on Nav channels are commonly studied using the two-electrode voltage-clamp technique in Xenopus laevis oocytes or whole-cell patch-clamp recordings in mammalian cell lines (e.g., HEK293) expressing the channel of interest.[1][2][7]

- Protocol (Two-Electrode Voltage Clamp):
 - Oocyte Preparation:Xenopus laevis oocytes are harvested and injected with cRNA encoding the desired Nav channel subunits.
 - Incubation: The oocytes are incubated for 2-4 days to allow for channel expression.
 - Electrophysiological Recording: An oocyte is placed in a recording chamber and impaled with two microelectrodes filled with a suitable electrolyte solution. One electrode measures the membrane potential, and the other injects current.
 - Voltage Protocol: A series of voltage steps are applied to elicit sodium currents. For example, from a holding potential of -90 mV, a depolarizing pulse to -10 mV is applied to evoke the peak sodium current.[8]
 - Toxin Application: **OD1** is applied to the bath solution at varying concentrations, and the effect on the sodium current (e.g., inhibition of fast inactivation, increase in peak current) is recorded.
 [1][8]



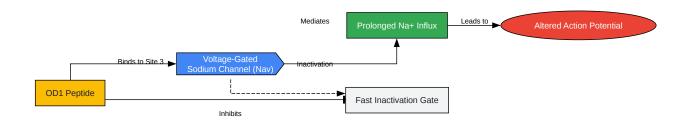
 Data Analysis: The concentration-response data is fitted to a logistic equation to determine the EC50 value.

Signaling Pathways and Experimental Workflows

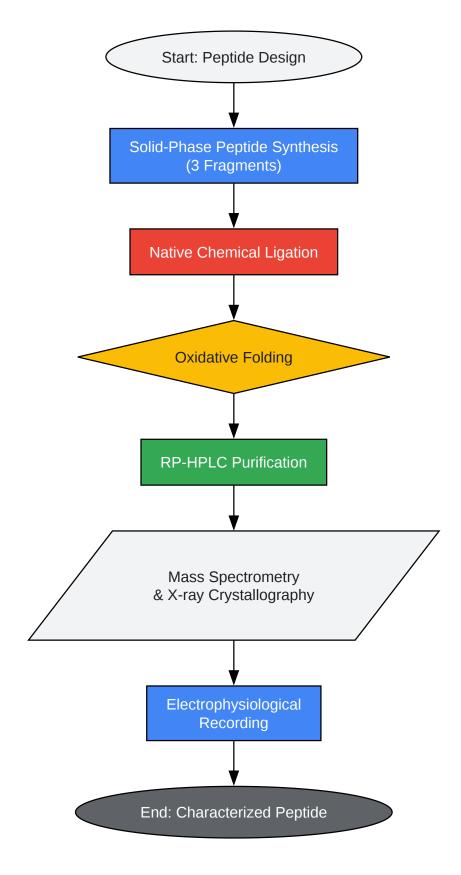
Signaling Pathway of **OD1** on Nav Channels

The primary mechanism of action of **OD1** is the modulation of voltage-gated sodium channel function. It binds to the channel and inhibits fast inactivation, leading to a prolonged sodium influx during an action potential.









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